咖啡酸苄酯

描述

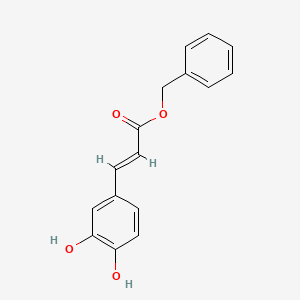

Benzyl caffeate is a natural product found in Populus laurifolia, Populus deltoides, and other organisms with data available.

科学研究应用

抗炎特性

咖啡酸苄酯和其他咖啡酸衍生物因其抗炎特性而受到研究。da Cunha 等人 (2004) 的一项研究评估了包括咖啡酸苄酯在内的各种咖啡酸衍生物的体外和体内抗炎作用。他们发现这些衍生物可以抑制受刺激细胞中亚硝酸盐的积累并降低诱导型一氧化氮合酶 (iNOS) 的表达,这些都是炎症的关键标志物。该研究还表明,包括咖啡酸苄酯在内的这些衍生物可以抑制小鼠角叉菜胶诱导的爪水肿并降低白细胞介素-1β 水平,表明在体内具有有效的抗炎作用 (da Cunha et al., 2004).

抗增殖活性

咖啡酸苄酯对多种癌细胞系表现出显着的抗增殖活性。在 Usia 等人 (2002) 的一项研究中,咖啡酸苄酯表现出有效的活性,特别是对结肠 26-L5 癌细胞系。这表明其在癌症研究中的潜在应用,尤其是其对特定癌细胞类型的选择性活性 (Usia et al., 2002)。同样,Banskota 等人 (2002) 发现咖啡酸苄酯与其他咖啡酸酯一起表现出很强的抗增殖活性,再次强调了其在癌症治疗研究中的潜在用途 (Banskota et al., 2002).

自由基清除和 CYP1A2 抑制

在 Jaikang 等人 (2011) 进行的一项研究中,评估了咖啡酸苄酯清除自由基和抑制细胞色素 P450 1A2 (CYP1A2) 活性的能力。结果表明,咖啡酸苄酯和其他咖啡酸酯类似物有效地清除自由基并抑制 CYP1A2 的催化活性。这表明其在预防 CYP1A2 介导的化学致癌中的潜在治疗应用 (Jaikang et al., 2011).

蜂胶过敏的致敏能力

咖啡酸苄酯也在蜂胶过敏的背景下进行了研究。Hausen 等人 (1992) 研究了包括咖啡酸苄酯在内的各种化合物的致敏能力,发现咖啡酸苄酯是一种强致敏剂。这项研究提供了有关咖啡酸苄酯的过敏原潜力的宝贵见解,以及它与蜂胶过敏反应的相关性 (Hausen et al., 1992).

作用机制

Target of Action

It is known that benzyl caffeate is a constituent of propolis, a natural product produced by bees, which has been found to have broad-spectrum biological activities .

Mode of Action

It is known that the compound has antioxidant, anti-inflammatory, and anticarcinogenic activities . These activities suggest that Benzyl caffeate may interact with its targets to modulate cellular processes, leading to changes in cell function.

Biochemical Pathways

Benzyl caffeate is thought to be involved in various biochemical pathways. For instance, it has been suggested that the compound may play a role in the reduction, oxidation, and hydrolysis processes, as well as phase II metabolic reactions of glucuronidation, sulfation, O-methylation, and glycine .

Pharmacokinetics

A related compound, bornyl caffeate, has been found to follow a three-compartment open model . This suggests that Benzyl caffeate may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

Benzyl caffeate has been found to have anti-tumor effects, potentially through the induction of apoptosis in cancer cells . It also has anti-angiogenic effects, reducing the formation of new blood vessels . These molecular and cellular effects suggest that Benzyl caffeate may have potential therapeutic applications.

生化分析

Biochemical Properties

Benzyl caffeate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzyl caffeate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and its therapeutic potential in treating inflammatory diseases.

Cellular Effects

Benzyl caffeate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzyl caffeate can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . It also affects cell signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, benzyl caffeate has been shown to enhance antioxidant defenses in cells by upregulating the expression of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of benzyl caffeate involves several key interactions at the molecular level. Benzyl caffeate binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, benzyl caffeate can inhibit the activation of NF-κB by preventing its translocation to the nucleus, which in turn reduces the transcription of genes involved in inflammation . These molecular interactions underline the compound’s potential as an anti-inflammatory and anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl caffeate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions . Long-term studies have shown that benzyl caffeate can maintain its anti-inflammatory and antioxidant effects in vitro and in vivo, although its efficacy may decrease with prolonged exposure . These findings suggest that benzyl caffeate is a relatively stable compound with sustained biological activity over time.

Dosage Effects in Animal Models

The effects of benzyl caffeate vary with different dosages in animal models. At low to moderate doses, benzyl caffeate has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

Benzyl caffeate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s involvement in these metabolic pathways underscores its potential impact on cellular metabolism and overall physiological function.

Transport and Distribution

Within cells and tissues, benzyl caffeate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. Benzyl caffeate has been shown to accumulate in certain tissues, such as the liver and kidneys, which are key sites for its metabolism and excretion . Understanding the transport and distribution of benzyl caffeate is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of benzyl caffeate plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, benzyl caffeate may localize to the mitochondria, where it can enhance antioxidant defenses and protect against oxidative damage . These localization patterns are crucial for understanding the precise mechanisms by which benzyl caffeate exerts its biological effects.

属性

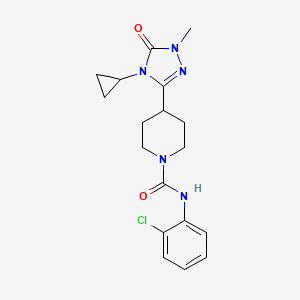

IUPAC Name |

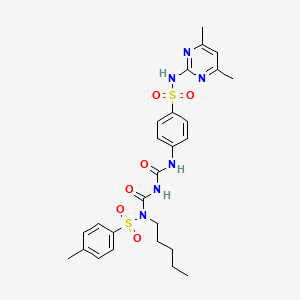

benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVKQTNONPWVEL-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107843-77-6 | |

| Record name | Benzyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CAFFEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3020878.png)

![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)

![7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3020888.png)

![1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3020895.png)

![6-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3020899.png)